molecular formula C19H15N3O4 B13740239 Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate

Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate

Cat. No.: B13740239
M. Wt: 349.3 g/mol
InChI Key: QVCOVURSDGBJJN-UHFFFAOYSA-N
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Description

Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate is a pyridine-2,6-dicarboxylate ester derivative featuring two pyridin-4-ylmethyl substituents. This compound belongs to a class of O,N,O-pincer ligands widely studied for their coordination chemistry with transition metals such as Cu(II), Co(II), and Fe(II) . Its structure enables versatile binding modes, making it valuable in catalysis, supramolecular chemistry, and materials science. The pyridinylmethyl arms enhance steric and electronic tuning, facilitating selective metal coordination and stabilization of diverse coordination geometries .

Properties

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate

InChI

InChI=1S/C19H15N3O4/c23-18(25-12-14-4-8-20-9-5-14)16-2-1-3-17(22-16)19(24)26-13-15-6-10-21-11-7-15/h1-11H,12-13H2

InChI Key

QVCOVURSDGBJJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)OCC2=CC=NC=C2)C(=O)OCC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Direct Esterification

  • React pyridine-2,6-dicarboxylic acid or its diester with pyridin-4-ylmethanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to form the bis(pyridin-4-ylmethyl) ester.
  • Conditions typically involve refluxing in anhydrous solvents like toluene or benzene with azeotropic removal of water to drive the reaction forward.

Nucleophilic Substitution via Halomethylpyridine

  • Starting from pyridine-2,6-dicarboxylic acid diester (e.g., dimethyl ester), react with 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine in the presence of a base (e.g., potassium carbonate) to substitute the methyl ester groups with pyridin-4-ylmethyl groups.
  • This method may proceed under milder conditions and offers better control over substitution.

Coupling Reactions

  • Employ coupling agents (e.g., DCC, EDC) to activate the carboxyl groups, followed by reaction with pyridin-4-ylmethanol.
  • This approach is useful for sensitive substrates or when milder conditions are required.

Example Synthetic Route for this compound

Based on typical procedures for similar compounds, a plausible synthetic sequence is:

Step Starting Material Reagents/Conditions Product Notes
1 1,7-pimelic acid dimethyl ester Halogenation (Br2, HBr, CHCl3), 30–35 °C, 7 h Tetrahalogenated intermediate As per patent method
2 Intermediate Cyclization with NH3 (aqueous), 60–65 °C, 6 h Dihydropyridine derivative One-pot process
3 Dihydropyridine derivative Oxidation (H2O2), hydrolysis (NaOH), 30–35 °C Pyridine-2,6-dicarboxylic acid High yield (~90%)
4 Pyridine-2,6-dicarboxylic acid or diester Esterification with pyridin-4-ylmethanol or halomethylpyridine, acid/base catalysis This compound Purification by crystallization or chromatography

Data Table: Summary of Preparation Parameters

Parameter Conditions / Values Comments
Halogenation solvent Chloroform, dichloromethane, others Solvent mass ratio 2–10:1 to substrate
Halogenation temperature 30–35 °C Mild temperature
Halogenation time 7 hours Ensures complete reaction
Cyclization reagent Ammonia water (17%) Aqueous solution
Cyclization temperature 60–65 °C Moderate heating
Cyclization time 6 hours Sufficient for ring closure
Oxidation reagent Hydrogen peroxide (30%) Mild oxidant
Oxidation temperature 30–35 °C Room temperature to mild heating
Oxidation time 4 hours Complete oxidation
Hydrolysis reagent Sodium hydroxide (20%) aqueous Base hydrolysis
Hydrolysis temperature 30–35 °C Mild conditions
Hydrolysis time 4 hours Complete ester hydrolysis
Esterification method Acid or base catalyzed esterification or nucleophilic substitution Depends on reagent choice
Purification Filtration, washing, drying Yields white solid product
Overall yield (core acid) ~90% High efficiency

Notes on Purification and Characterization

  • The final this compound can be purified by recrystallization or chromatographic methods.
  • Characterization typically involves NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
  • High purity (>99%) is achievable as indicated by related compound syntheses.

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

Pyridine-2,6-dicarboxylate derivatives are widely employed as polydentate ligands in coordination chemistry due to their ability to chelate metal ions through nitrogen and oxygen atoms. For example:

  • Chromium(III) Complexes : Pyridine-2,6-dicarboxylate (pydc²⁻) forms six-coordinate complexes with Cr³⁺, where each ligand acts in a tridentate manner (two carboxylate oxygens and one pyridine nitrogen). This results in distorted octahedral geometries stabilized by hydrogen bonds and π–π stacking interactions .

  • Manganese(II) and Cadmium(II) Complexes : The ligand N,N′-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide (H₂L1) coordinates with Mn²⁺ and Cd²⁺ via monodentate binding. For instance:

    • [Mn(H₂L1)(SO₄)(H₂O)₄]·2H₂O adopts a triclinic structure with O–H⋯O/N hydrogen bonds .

    • [Cd(H₂O)₄(H₂L1)₂]SO₄·4H₂O exhibits a monoclinic framework stabilized by π–π interactions (centroid separations: 3.58–3.63 Å) .

Functionalization via Acylation and Cyclization

Pyridine-2,6-dicarboxylate derivatives undergo regioselective reactions at carboxylate or amide groups:

  • Acylation Reactions :

    SubstrateReagentProductYield (%)
    Bis-amidoxime (9 )Trifluoroacetic anhydride6-Oxadiazolyl-2-cyano-4-pyrone (10 )61
    Bis-amidoxime (9 )Benzoyl chloridePentacyclic compound (11c )46
    Reactions proceed via nucleophilic substitution and cyclization, with electron-withdrawing acyl groups (e.g., CF₃) favoring higher yields .
  • Cycloaddition with Nitrile Oxides :

    Nitrile Oxide (Ar)Product (15 )Yield (%)
    Ph15a 65
    4-BrC₆H₄15b 63
    4-MeOC₆H₄15c 29
    Electron-deficient aryl groups (e.g., 4-BrC₆H₄) enhance reactivity due to increased electrophilicity .

Supramolecular Assembly via Non-Covalent Interactions

Pyridine-2,6-dicarboxylate derivatives self-assemble into extended networks through:

  • Hydrogen Bonding : O–H⋯O/N interactions dominate in complexes like [Cr(pydc)₂]⁻, with bond lengths of 1.82–2.21 Å and angles of 117–176° .

  • π–π Stacking : Pyridine rings in ligands such as H₂L1 exhibit centroid-to-centroid distances of 3.58–3.63 Å, stabilizing 3D frameworks .

Reactivity with Nucleophiles

  • Hydrazine Reactions :
    Treatment of dicyano-4-pyrone (4 ) with hydrazines leads to pyrone ring-opening and cyano substitution, yielding pyrazolylacetic acid hydrazides (5a–b ) in 26–55% yields. The mechanism involves intermediate acyl cyanide formation (A ) .

  • Amidoxime Formation :
    Reaction of 4 with hydroxylamine produces bis-amidoxime (9 ) in 98% yield, which undergoes Huisgen rearrangement with acetic anhydride to form bis(1,3,4-oxadiazolyl)-4-pyrone (22a ) in 92% yield .

Catalytic Reduction Pathways

Pyridine-2,6-dicarboxamides with nitro substituents (e.g., 9 , 21 ) are catalytically reduced to diaminodicarboxamides (11 , 23 ) under hydrogenation conditions. This step is critical for generating amine-functionalized ligands for further metal coordination .

Key Challenges and Trends

  • Regioselectivity : Reactivity differences between cyano and carboxylate groups necessitate precise reaction control (e.g., temperature, solvent polarity) .

  • Solubility Limitations : Poor solubility of intermediates like amidoxime 8 in methanol restricts reaction scalability .

  • Electron Effects : Electron-withdrawing substituents (e.g., NO₂, Br) enhance electrophilicity in cycloadditions and acylation reactions .

Scientific Research Applications

Coordination Chemistry

Metal Complex Formation:
Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate acts as a versatile ligand in coordination chemistry. It can coordinate with transition metals to form stable complexes, which exhibit interesting structural and electronic properties. For instance, the compound has been used to synthesize metal complexes with octahedral geometry, where the ligand coordinates through its nitrogen and oxygen atoms, leading to unique structural configurations that are beneficial for various applications in catalysis and material science .

Table 1: Properties of Metal Complexes with this compound

Metal IonGeometryCoordination SitesNotable Properties
Mn(II)Distorted Octahedral4 Oxygen, 2 NitrogenCatalytic activity in oxidation reactions
Cd(II)Octahedral4 Oxygen, 2 NitrogenLuminescent properties
Zn(II)Octahedral4 Oxygen, 2 NitrogenGas adsorption capabilities

Biological Applications

Antimicrobial Activity:
Research indicates that derivatives of pyridine dicarboxylates exhibit significant antimicrobial properties against various bacterial strains. Studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents . The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Neuroprotective Effects:
The compound has also been studied for its neuroprotective properties. In vitro studies using neuronal cell lines have demonstrated that it can protect against oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases .

Catalysis

Catalytic Applications:
The coordination complexes formed with this compound have shown promise as catalysts in various chemical reactions. These include oxidation reactions and C-C coupling reactions where the metal center facilitates the transformation while the ligand stabilizes the transition state . The ability to tune the electronic properties of the metal center through ligand modification enhances catalytic efficiency.

Material Science

Gas Storage and Separation:
The unique structural features of this compound-based metal-organic frameworks (MOFs) have been explored for gas storage applications. These materials exhibit high surface areas and tunable pore sizes, making them suitable for storing gases like hydrogen and carbon dioxide . The ability to modify the ligand structure allows for tailoring the MOF properties for specific gas separation tasks.

Case Studies

Case Study 1: Synthesis of Metal Complexes
A study focused on synthesizing cadmium complexes using this compound demonstrated its effectiveness in forming stable structures with luminescent properties. These complexes were characterized using X-ray crystallography and showed potential for applications in light-emitting devices .

Case Study 2: Antimicrobial Screening
Another research effort evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of bacteria. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Mechanism of Action

The mechanism of action of Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine rings. This coordination leads to the formation of stable complexes that can interact with various molecular targets and pathways. The specific effects of these interactions depend on the nature of the metal ion and the target molecule .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridine-2,6-Dicarboxylate Esters with Variable Substituents

A key structural distinction among pyridine-2,6-dicarboxylate derivatives lies in their substituents, which dictate their physicochemical and coordination properties. Below is a comparative analysis:

Compound Substituents Key Properties Applications References
Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate Pyridin-4-ylmethyl groups at 4-position Strong O,N,O-pincer ligand; forms stable Co(II), Cu(II) complexes with catalytic activity Catalysis, supramolecular assemblies
Dimethyl 4-(vinyl)pyridine-2,6-dicarboxylate (DVDPA) Vinyl-linked bis(methoxycarbonyl) groups Enhanced conjugation; intermediate for ligands in lanthanide complexes Fluorescent sensors, luminescent materials
Poly(1,6-hexane-2,6-dicarboxylate pyridine) Aliphatic diol-based polymer chains Thermoplastic behavior; hydrolytic stability Polymer chemistry, material coatings
Diethyl 4-(4-cyanophenyl)pyridine-2,6-dicarboxylate 4-Cyanophenyl substituent Electron-withdrawing group; stabilizes spin-crossover behavior in Fe(II) complexes Spin transition materials
Dimethyl 4-(alkynyloxy)pyridine-2,6-dicarboxylate Alkynyloxy side chains (e.g., pent-4-yn-1-yl) Click chemistry compatibility; modular functionalization Bioconjugation, photocleavage agents

Coordination Behavior

  • Bis(pyridin-4-ylmethyl) derivative : Forms binuclear Co(II) complexes (e.g., [CoII(dipic)(μ-dipic)CoII(H2O)5]·2H2O) at pH 3, exhibiting catalytic activity in oxidation reactions .
  • DVDPA : Acts as a sensitizer in Tb(III)/Eu(III) complexes, with fluorescence intensity influenced by solvent polarity and substituent electron-withdrawing effects .
  • Pyridine-2,6-dicarboxylic acid (dipic) : Direct coordination to metals without ester groups; higher solubility in aqueous systems but lower stability in organic solvents compared to esters .

Key Research Findings

Catalytic Performance

  • Co(II) complexes of this compound show superior catalytic activity in alcohol oxidation compared to simpler dipic complexes, attributed to the stabilizing pyridinylmethyl arms .
  • Ru(II)-pydic complexes (e.g., Ru(terpy)(pydic)) demonstrate 74% enantiomeric excess in asymmetric epoxidation of trans-stilbene, outperforming non-functionalized analogs .

Luminescence and Sensing

  • DVDPA-based Tb(III) complexes exhibit pH-dependent fluorescence, with maximal intensity at neutral pH and reduced dipole moments (e.g., in chloroform vs. water) .
  • Bis(pyridin-4-ylmethyl) derivatives show weaker sensitization than 2,6-bis(vinyl)dicarboxylate analogs due to steric hindrance from pyridinylmethyl groups .

Thermodynamic Stability

  • Pyridine-2,6-dicarboxylate esters generally exhibit higher thermal stability than acid forms (e.g., decomposition temperatures >250°C for polymers vs. ~200°C for dipic acid) .

Biological Activity

Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including interaction with biological macromolecules, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by two pyridin-4-ylmethyl groups attached to a central pyridine-2,6-dicarboxylate moiety. This arrangement potentially enhances its ability to interact with various biological targets.

Structural Formula

C17H16N2O4\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_4

Key Properties

PropertyValue
Molecular Weight312.32 g/mol
SolubilitySoluble in DMSO, slightly soluble in water
Melting PointNot available

Interaction with Biological Macromolecules

Research indicates that This compound may exhibit significant binding affinities with proteins and nucleic acids. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be utilized to quantify these interactions, providing insights into the compound's mechanism of action and therapeutic potential.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds related to pyridine dicarboxylates. The Minimum Inhibitory Concentration (MIC) values for similar compounds against various bacterial strains have been documented, suggesting potential efficacy against Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus 2000
Escherichia coli 1500
Bacillus subtilis 2500

These results indicate that while the compound shows promise as an antimicrobial agent, further optimization may be required to enhance its efficacy against certain strains.

Case Studies

  • Anticancer Activity : A study investigated the effects of pyridine derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against human melanoma cells by inducing apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage .
  • DNA Interaction Studies : Another research effort focused on the ability of bis(pyridin-4-ylmethyl) derivatives to intercalate into DNA structures. The findings suggested that these compounds could stabilize G-quadruplex structures, which are important for regulating gene expression and are potential targets for cancer therapy .

The proposed mechanism of action for this compound includes:

  • DNA Intercalation : Binding to DNA through intercalation may inhibit replication and transcription processes.
  • Reactive Oxygen Species Generation : Induction of oxidative stress leading to apoptosis in cancer cells.

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